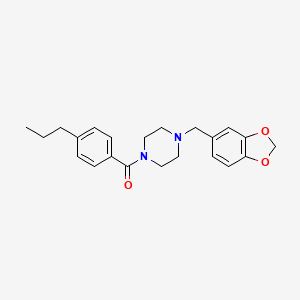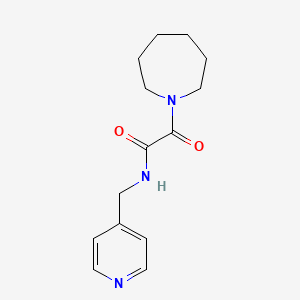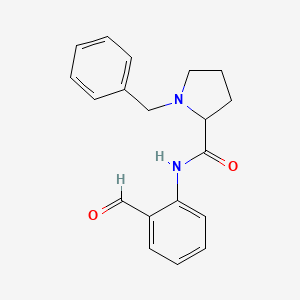![molecular formula C16H18Cl2N2O2 B5009657 N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(3,4-dichlorophenyl)ethanediamide](/img/structure/B5009657.png)
N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(3,4-dichlorophenyl)ethanediamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(3,4-dichlorophenyl)ethanediamide, also known as ACEA, is a synthetic cannabinoid compound that has been extensively studied for its potential therapeutic applications. This compound is a selective agonist of the CB1 receptor, which is a key component of the endocannabinoid system. In
Wirkmechanismus
N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(3,4-dichlorophenyl)ethanediamide is a selective agonist of the CB1 receptor, which is a G protein-coupled receptor that is widely expressed in the central nervous system. Activation of the CB1 receptor by this compound leads to the inhibition of neurotransmitter release, resulting in the modulation of pain perception, inflammation, and other physiological processes. Additionally, this compound has been shown to have some affinity for the CB2 receptor, which is primarily expressed in the immune system and is involved in the regulation of immune function.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including the modulation of pain perception, inflammation, and immune function. In preclinical studies, this compound has been shown to reduce pain sensitivity in animal models of acute and chronic pain. Additionally, this compound has been shown to have anti-inflammatory effects in animal models of inflammatory bowel disease and multiple sclerosis. Furthermore, this compound has been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Vorteile Und Einschränkungen Für Laborexperimente
N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(3,4-dichlorophenyl)ethanediamide has several advantages for lab experiments, including its high purity and stability, as well as its well-characterized mechanism of action. However, there are also some limitations to using this compound in lab experiments, including its potential for off-target effects and the need for careful dosing and administration.
Zukünftige Richtungen
There are several future directions for research on N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(3,4-dichlorophenyl)ethanediamide, including further exploration of its potential therapeutic applications in pain management, neuroprotection, and anti-inflammatory effects. Additionally, future research could focus on the development of more selective CB1 receptor agonists with improved safety and efficacy profiles. Furthermore, there is a need for more comprehensive studies on the pharmacokinetics and pharmacodynamics of this compound in order to better understand its potential clinical applications.
Synthesemethoden
The synthesis of N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(3,4-dichlorophenyl)ethanediamide involves several steps, including the reaction of 3,4-dichlorobenzonitrile with cyclohexene and ethylenediamine, followed by hydrogenation and purification. The final product is a white crystalline solid with high purity and stability.
Wissenschaftliche Forschungsanwendungen
N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(3,4-dichlorophenyl)ethanediamide has been widely studied for its potential therapeutic applications, particularly in the areas of pain management, neuroprotection, and anti-inflammatory effects. In preclinical studies, this compound has been shown to have potent analgesic effects in animal models of acute and chronic pain. Additionally, this compound has been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's. Furthermore, this compound has demonstrated anti-inflammatory effects in animal models of inflammatory bowel disease and multiple sclerosis.
Eigenschaften
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-N'-(3,4-dichlorophenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18Cl2N2O2/c17-13-7-6-12(10-14(13)18)20-16(22)15(21)19-9-8-11-4-2-1-3-5-11/h4,6-7,10H,1-3,5,8-9H2,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUGATBWWXHLGHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)C(=O)NC2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-chlorophenyl)-3,6-dimethylisoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B5009576.png)




![N-{2-[4-(3,5-dimethoxyphenyl)-1-piperazinyl]ethyl}-N'-phenylurea](/img/structure/B5009600.png)
![N-(3-bromophenyl)-2-({5-[(4-methoxyphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B5009605.png)

![N~2~-benzyl-N~1~-(tert-butyl)-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide](/img/structure/B5009616.png)
![N-(4-nitrophenyl)-2-[(5-propyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]butanamide](/img/structure/B5009639.png)
![2-hydroxy-1-(4-methylphenyl)-2-(3-nitrophenyl)-1,2,3,5,6,7,8,9-octahydroimidazo[1,2-a]azepin-4-ium bromide](/img/structure/B5009645.png)
![2-{4-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]-1-piperidinyl}pyrimidine](/img/structure/B5009660.png)
![2-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B5009672.png)
![N-(4-{[(1-methyl-4-piperidinyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5009682.png)